molecular formula C17H14N2O2S2 B5821978 n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide CAS No. 425654-96-2

n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B5821978
CAS No.: 425654-96-2
M. Wt: 342.4 g/mol
InChI Key: WZENCNNNIVJLDL-UHFFFAOYSA-N
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Description

N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a synthetic small molecule researched for its potential to modulate the KEAP1-NRF2 signaling pathway, a central regulator of the cellular antioxidant response. Compounds featuring a benzothiazole core functionalized with specific sulfanyl and acetamide groups, like this one, are investigated for their ability to disrupt the KEAP1-NRF2 protein-protein interaction. By potentially inhibiting the KEAP1-mediated ubiquitination and degradation of NRF2, this compound is a tool for experimentally inducing NRF2 stabilization and subsequent translocation to the nucleus, where it activates the transcription of cytoprotective genes containing Antioxidant Response Elements (ARE). This mechanism is of significant interest in preclinical research models for investigating oxidative stress-related pathologies, including neurodegenerative diseases and certain cancer mechanisms . Its research value lies in its application as a chemical probe to elucidate the complex biology of the NRF2 pathway and to explore potential therapeutic strategies aimed at enhancing cellular defense mechanisms. The phenylethanone moiety linked via a sulfide bridge to the benzothiazole ring is a characteristic feature of several synthetic KEAP1-NRF2 PPI inhibitors, making this compound a relevant candidate for structure-activity relationship (SAR) studies in medicinal chemistry programs focused on developing novel cytoprotective agents.

Properties

IUPAC Name

N-(2-phenacylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-11(20)18-13-7-8-14-16(9-13)23-17(19-14)22-10-15(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZENCNNNIVJLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979098
Record name N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425654-96-2, 6313-63-9
Record name N-[2-[(2-Oxo-2-phenylethyl)thio]-6-benzothiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425654-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzothiazole with 2-oxo-2-phenylethyl bromide in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with various molecular targets and pathways . The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table summarizes structural differences and similarities with analogues from the evidence:

Compound Name / ID Core Structure Substituents at Benzothiazole 2-/6-Positions Molecular Formula Molecular Weight (g/mol) Key Bioactivity (IC50)
Target Compound : N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide 1,3-Benzothiazole 2: (2-Oxo-2-phenylethyl)sulfanyl; 6: Acetamide Not explicitly provided Not provided Not reported in evidence
C920-1611 1,3-Benzothiazole 2: (2-Methyl)sulfonylamino; 6: Acetamide (N-2,4-dimethylphenyl) C17H17N3O3S2 ~379 (estimated) IC50 = ±30 μmol/L (MMP assay)
Compound 8t 1,3-Benzothiazole + oxadiazole 2: [5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl; 6: Acetamide (N-5-chloro-2-methylphenyl) C20H17ClN4O3S 428.5 LOX inhibition (data not provided)
Compound 4 1,3-Benzothiazole 2: [2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl; 6: Acetamide (N-2-naphthyl) C29H24N4O3S2 ~564 (estimated) HpSDH inhibition (IC50 = 2.9 μM)
Compound 1,3-Benzothiazole + pyrimidine 2: Complex sulfanyl linkages to hexahydrobenzothienopyrimidine; 6: Acetamide with chlorophenoxyethyl C30H28ClN5O4S4 ~721 (estimated) Not reported

Physicochemical and Crystallographic Properties

  • Crystallography: Structural analogues like those in form intramolecular hydrogen bonds (e.g., S(7) motifs), which stabilize conformation. The target compound’s 2-oxo group may facilitate similar interactions.

Pharmacophore Analysis

  • Common Features: The acetamide group at the benzothiazole 6-position is conserved across most compounds, suggesting its role as a critical pharmacophore for target binding. Sulfur-containing linkages (sulfanyl, sulfonylamino) at the 2-position modulate electronic properties and enzyme affinity.
  • Divergent Features :
    • Benzothiazole vs. Oxadiazole Hybrids : Compounds like 8t incorporate oxadiazole-indole systems, broadening bioactivity (e.g., LOX inhibition) but increasing molecular complexity.

Q & A

Q. What are the key steps and challenges in synthesizing N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Critical steps include:

  • Thioether linkage formation : Reacting 2-mercaptobenzothiazole derivatives with α-ketoethylphenylethyl halides under controlled pH (7–8) to avoid disulfide byproducts .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide group at the 6-position . Challenges include optimizing reaction yields (often <60% without purification) and minimizing side reactions like oxidation of the sulfanyl group. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

Q. How is structural characterization performed for this compound?

A combination of analytical techniques is used:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Resolves bond angles (e.g., C—S—C ≈ 105°) and crystal packing, critical for understanding reactivity .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Q. How can contradictory data in biological assays be resolved?

Discrepancies often arise from assay conditions or impurity profiles:

  • Enzyme inhibition assays : Varying ATP concentrations (e.g., 1 µM vs. 10 µM) in kinase assays may flip IC50_{50} values by an order of magnitude. Standardizing protocols (e.g., ADP-Glo™) is critical .
  • Cytotoxicity vs. specificity : Contradictory results in cancer cell lines (e.g., MCF-7 vs. HepG2) may reflect differences in metabolic pathways. Metabolomic profiling (LC-MS) identifies off-target effects .

Q. What computational methods are used to study target interactions?

  • Molecular docking : AutoDock Vina or Glide predicts binding modes to targets like EGFR (PDB ID: 1M17). The benzothiazole core shows π-π stacking with Phe723, while the sulfanyl group forms hydrogen bonds with Thr766 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviations (RMSD) >3 Å suggest poor binding .

Methodological Considerations

Q. How are reaction intermediates monitored during synthesis?

  • TLC : Silica plates (hexane:ethyl acetate = 3:1) with UV visualization at 254 nm track progress .
  • HPLC : C18 columns (acetonitrile/water + 0.1% TFA) quantify intermediate purity (>95% required before proceeding) .

Q. What techniques validate bioactivity mechanisms?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to immobilized targets .
  • Knockdown/knockout models : CRISPR-Cas9-edited cell lines confirm target specificity (e.g., apoptosis rescued in Bcl-2 KO cells) .

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